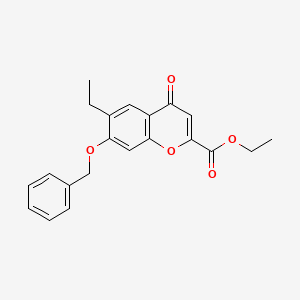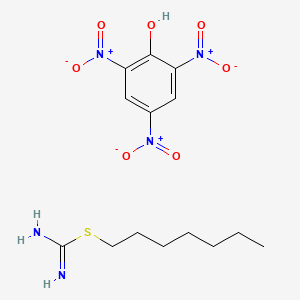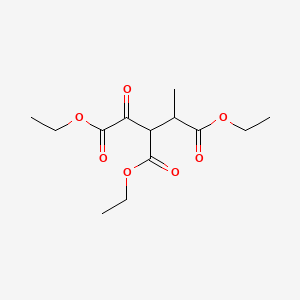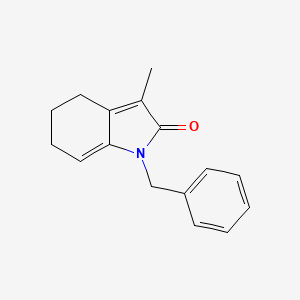
2-Methyl-3-oxobutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxobutyl acetate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an acetate group. Its chemical formula is C7H12O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxobutyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-methyl-3-oxobutanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-oxobutyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methyl-3-oxobutanol and acetic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-3-oxobutanol and acetic acid.
Reduction: 2-Methyl-3-hydroxybutyl acetate.
Oxidation: Various carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Methyl-3-oxobutyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-oxobutyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ketone group.
Methyl acetate: Another simple ester, differing by the absence of the ketone group and the presence of a methyl group instead of a 2-methyl-3-oxobutyl group.
Butyl acetate: Similar ester structure but with a butyl group instead of a 2-methyl-3-oxobutyl group.
Uniqueness
2-Methyl-3-oxobutyl acetate is unique due to the presence of both a ketone and an ester functional group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
13515-64-5 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2-methyl-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-10-7(3)9/h5H,4H2,1-3H3 |
Clé InChI |
YUXLUIFZKUCMQL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)


![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)

![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)




